Cas no 2250242-89-6 (6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride)

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepine hydrochloride is a heterocyclic compound featuring a fused imidazole-diazepine core structure. Its hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and research applications. The compound's rigid bicyclic framework offers potential as a versatile intermediate in medicinal chemistry, particularly for the development of CNS-active agents or ligands targeting GABAergic systems. The hydrochloride salt ensures improved handling and storage characteristics. Its structural features, including the diazepine ring, may confer conformational flexibility, enabling interactions with biological targets. This compound is primarily utilized in preclinical research for exploring structure-activity relationships in drug discovery.
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride structure
2250242-89-6 structure
商品名:6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride
CAS番号:2250242-89-6
MF:C7H12ClN3
メガワット:173.643280029297
MDL:MFCD31567610
CID:5071327
PubChem ID:138109769

6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride 化学的及び物理的性質

名前と識別子

    • 6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine Hydrochloride
    • 6,7,8,9-TETRAHYDRO-5H-IMIDAZO[1,2-A][1,4]DIAZEPINE;HCL
    • P18817
    • 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride
    • CS-0039977
    • 2250242-89-6
    • PS-20363
    • MDL: MFCD31567610
    • インチ: 1S/C7H11N3.ClH/c1-2-8-6-7-9-3-5-10(7)4-1;/h3,5,8H,1-2,4,6H2;1H
    • InChIKey: MAALNVNUXLLAMO-UHFFFAOYSA-N
    • ほほえんだ: Cl.N12C=CN=C1CNCCC2

計算された属性

  • せいみつぶんしりょう: 173.0719751 g/mol
  • どういたいしつりょう: 173.0719751 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 115
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.8
  • ぶんしりょう: 173.64

6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1098210-500MG
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride
2250242-89-6 95%
500mg
$1020 2024-07-21
eNovation Chemicals LLC
Y1098210-100mg
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride
2250242-89-6 95%
100mg
$220 2024-07-21
eNovation Chemicals LLC
Y1098210-1G
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride
2250242-89-6 95%
1g
$2020 2024-07-21
Aaron
AR01X05D-1g
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine hydrochloride
2250242-89-6 95%
1g
$1703.00 2025-02-12
Aaron
AR01X05D-250mg
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine hydrochloride
2250242-89-6 95%
250mg
$435.00 2025-02-12
Ambeed
A834229-250mg
6,7,8,9-TETRAHYDRO-5H-IMIDAZO[1,2-A][1,4]DIAZEPINE;HCL
2250242-89-6 95%
250mg
$492.0 2024-07-28
eNovation Chemicals LLC
Y1098210-250mg
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride
2250242-89-6 95%
250mg
$515 2025-02-21
eNovation Chemicals LLC
Y1098210-500mg
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride
2250242-89-6 95%
500mg
$1020 2025-02-21
eNovation Chemicals LLC
Y1098210-100mg
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride
2250242-89-6 95%
100mg
$220 2025-02-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ1945-1-500MG
6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride
2250242-89-6 75%
500MG
¥ 3,418.00 2023-04-06

6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride 関連文献

6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochlorideに関する追加情報

Introduction to 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride (CAS No. 2250242-89-6)

6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride (CAS No. 2250242-89-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazodiazepines and is characterized by its unique structural features and potential therapeutic applications. The hydrochloride salt form of this compound enhances its solubility and stability, making it a promising candidate for various pharmacological studies.

The chemical structure of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride consists of a fused ring system with an imidazole and diazepine moiety. This structural arrangement confers the compound with specific pharmacological properties that are of interest in the development of new therapeutic agents. Recent research has focused on elucidating the biological activities and mechanisms of action of this compound to explore its potential in treating various diseases.

One of the key areas of investigation for 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride is its role as a modulator of neurotransmitter systems. Studies have shown that this compound can interact with specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and receptor activation. This interaction could have implications for the treatment of neurological disorders such as anxiety, depression, and cognitive impairments.

In addition to its potential CNS effects, 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride has been studied for its anti-inflammatory properties. In vitro and in vivo experiments have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissue models. These findings suggest that 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride may have therapeutic potential in inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).

The pharmacokinetic profile of 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride has also been a subject of interest. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed following oral administration and has a moderate half-life in plasma. These characteristics make it suitable for further development as an oral therapeutic agent.

Safety and toxicity assessments are crucial for any potential drug candidate. Initial toxicity studies have indicated that 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride has a favorable safety profile at therapeutic doses. However, more comprehensive toxicological evaluations are required to fully understand its safety margin and potential side effects.

Clinical trials are an essential step in the drug development process. While 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride is still in the preclinical stage of development, early-phase clinical trials are planned to evaluate its safety and efficacy in human subjects. These trials will provide valuable data on the compound's pharmacokinetics and pharmacodynamics in humans and help determine appropriate dosing regimens for further clinical studies.

The research on 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride is part of a broader effort to discover new therapeutic agents with improved efficacy and safety profiles. The unique structural features and multifaceted biological activities of this compound make it a promising candidate for further investigation. As research progresses and more data become available, it is likely that 6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride will continue to attract attention from both academic researchers and pharmaceutical companies.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2250242-89-6)6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine;hydrochloride
A1081090
清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):181.0/443.0/1737.0